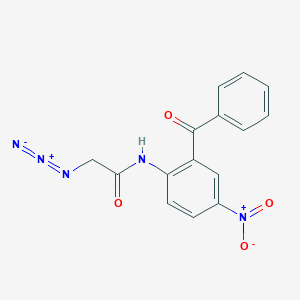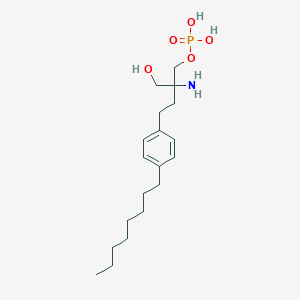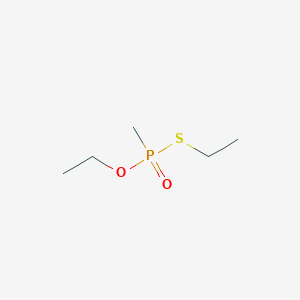
O,S-Diethyl methylphosphonothioate
Overview
Description
Hydroquinine, also known as quinine, is an aromatic organic compound with the chemical formula C6H4(OH)2. It is a type of phenol and a derivative of benzene, characterized by two hydroxyl groups bonded to a benzene ring in a para position. This compound is a white granular solid and is widely used in various industrial and scientific applications .
Mechanism of Action
Target of Action
O,S-Diethyl methylphosphonothioate primarily targets cholinesterase enzymes . These enzymes play a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting cholinesterase, this compound disrupts normal nerve function .
Mode of Action
This compound acts as an inhibitor of cholinesterase . It binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the neurons .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine. By inhibiting cholinesterase, this compound disrupts the normal functioning of this pathway, leading to an overstimulation of the neurons .
Pharmacokinetics
Metabolism may occur in the liver, and excretion is likely through the kidneys .
Result of Action
The inhibition of cholinesterase by this compound leads to an overstimulation of the neurons due to the accumulation of acetylcholine. This can result in a range of symptoms, including muscle weakness, blurred vision, and difficulty breathing .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature and pH can affect the compound’s stability and rate of hydrolysis. Additionally, the presence of other chemicals can influence its reactivity and toxicity .
Biochemical Analysis
Biochemical Properties
O,S-Diethyl methylphosphonothioate interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit cholinesterase, an important enzyme involved in nerve signal transmission . The nature of these interactions is complex and involves the formation of covalent bonds between the compound and the active site of the enzyme .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a cholinesterase inhibitor . By inhibiting this enzyme, the compound can disrupt normal cell signaling pathways, potentially leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly enzymes like cholinesterase . This binding can lead to enzyme inhibition or activation, and can result in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses of the compound have been shown to be lethal in rats, with an oral LD50 of 6 mg/kg .
Metabolic Pathways
Given its role as a cholinesterase inhibitor, it is likely that the compound interacts with enzymes and cofactors involved in neurotransmitter metabolism .
Transport and Distribution
Given its lipophilic nature, it is likely that the compound can readily cross cell membranes .
Subcellular Localization
Given its role as a cholinesterase inhibitor, it is likely that the compound is found in regions of the cell where this enzyme is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroquinine can be synthesized through several methods. One common method involves the hydroxylation of phenol using hydrogen peroxide in the presence of a catalyst such as hydrotalcite. This process involves a reflux reaction followed by the separation of benzoquinone, which is then reduced to hydroquinine using sodium pyrosulfite .
Another method involves the Thiele-Winter acetoxylation, where 1,4- or 1,2-quinone derivatives react with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are hydrolyzed to hydroquinine under acidic or basic conditions .
Industrial Production Methods
Industrially, hydroquinine is produced by the hydroperoxidation of p-diisopropylbenzene, hydroxylation of phenol, and oxidation of aniline. These methods are preferred due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Hydroquinine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is weakly acidic, and its hydroxyl groups can be easily alkylated to form mono- and diethers. It is also highly susceptible to ring substitution by Friedel-Crafts reactions such as alkylation .
Common Reagents and Conditions
Oxidation: Hydroquinine can be oxidized to quinone using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Quinone can be reduced back to hydroquinine using reducing agents such as sodium pyrosulfite.
Substitution: Hydroquinine can undergo substitution reactions with reagents like alkyl halides in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include quinone (from oxidation) and various ethers (from alkylation reactions).
Scientific Research Applications
Hydroquinine has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and in the synthesis of various organic compounds.
Biology: Plays a role in electron transport chains and as an antioxidant.
Medicine: Known for its use in treating malaria and muscle cramps.
Industry: Used in the production of dyes, rubber, and as a photographic developer.
Comparison with Similar Compounds
Hydroquinine can be compared with other similar compounds such as:
Mequinol: A synthetic derivative of hydroquinine, less irritating and works at lower concentrations.
Retinoids: Derived from vitamin A, used for reducing skin discolorations.
Azelaic Acid: Used for treating hyperpigmentation and acne.
Arbutin: A natural compound that inhibits melanin production.
Hydroquinine is unique due to its dual role as both a reducing agent and an inhibitor of melanin production, making it versatile in both industrial and medical applications.
Properties
IUPAC Name |
1-[ethylsulfanyl(methyl)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O2PS/c1-4-7-8(3,6)9-5-2/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMOGGQLCCAPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C)SCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13O2PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870981 | |
| Record name | Phosphonothioic acid, P-methyl-, O,S-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2511-10-6 | |
| Record name | O,S-Diethyl P-methylphosphonothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2511-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonothioic acid, P-methyl-, O,S-diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002511106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonothioic acid, P-methyl-, O,S-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonothioic acid, P-methyl-, O,S-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[ethylsulfanyl(methyl)phosphoryl]oxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is O,S-Diethyl methylphosphonothioate often used as a VX simulant?
A1: OSDEMP shares a similar chemical structure with VX, particularly the presence of the P=O and P-S bonds. This structural similarity results in comparable reactivity with decontaminants and degradation pathways, making OSDEMP a valuable surrogate for studying VX detoxification without the inherent risks associated with the actual nerve agent. []
Q2: How does OSDEMP react with decontaminants? Can you provide an example?
A2: OSDEMP can be effectively decontaminated through various methods, including oxidation and hydrolysis. For instance, N,N-dichlorobenzylamine effectively neutralizes OSDEMP in an acetonitrile-water solution. This reaction rapidly converts OSDEMP into non-toxic products, highlighting its potential for decontamination strategies. [] Another example involves using N,N-dichlorovaleramide, which oxidizes OSDEMP into non-toxic products in an acetonitrile-water medium. The reaction is instantaneous, further emphasizing the efficacy of oxidative decontamination for this VX simulant. []
Q3: What are the environmental implications of OSDEMP, and how is it typically analyzed?
A3: Similar to its parent compound VX, the release of OSDEMP into the environment poses potential risks. Factors such as pH and contact time significantly impact its interactions with various materials like charcoal, plastic, and butyl rubber. [] Analyzing OSDEMP typically involves gas chromatography coupled with flame photometric detectors (GC-FPD) to quantify its presence in environmental samples. []
Q4: Have there been any computational studies investigating the reactivity of OSDEMP?
A4: Yes, computational studies have provided valuable insights into the reactivity of OSDEMP, particularly concerning its hydrolysis. Research has demonstrated that the reaction of OSDEMP with hydroxide ions (HO-) results in both P-S and P-O bond cleavages. [] These findings enhance our understanding of the degradation pathways of OSDEMP and, by extension, provide insights into the behavior of VX in similar environments.
Q5: Are there any alternative materials or strategies being investigated for the detoxification of compounds like OSDEMP and VX?
A5: Research has explored various materials and strategies for the detoxification of organophosphorus compounds like OSDEMP and VX. One promising approach involves using a composite material, Mg3 Al-LDH-Nb6, which catalyzes the degradation of OSDEMP through perhydrolysis. [] This method effectively detoxifies OSDEMP under mild conditions, showcasing its potential for safely neutralizing both nerve agent simulants and potentially actual nerve agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2R)-1-hydroxy-1-methylpyrrolidin-1-ium-2-yl]-1-methylpyridin-1-ium](/img/structure/B26960.png)
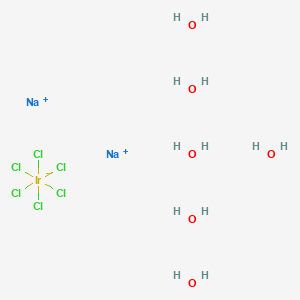
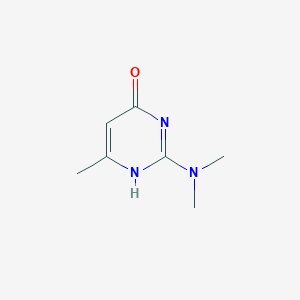

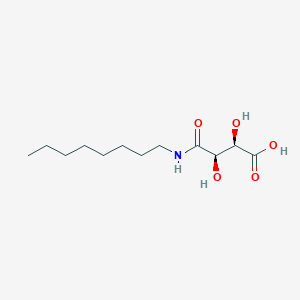

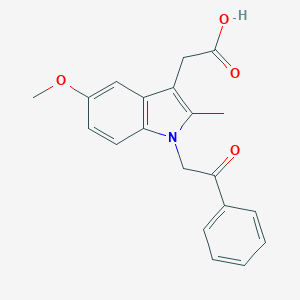
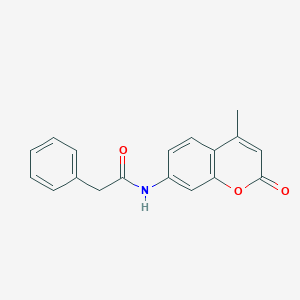

![propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B26981.png)
